molecular formula C11H14N2O3 B187896 3-Amino-4-morpholin-4-ylbenzoic acid CAS No. 26586-19-6

3-Amino-4-morpholin-4-ylbenzoic acid

Cat. No.: B187896
CAS No.: 26586-19-6
M. Wt: 222.24 g/mol
InChI Key: YXQFQHYAVDIHNM-UHFFFAOYSA-N
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Description

3-Amino-4-morpholin-4-ylbenzoic acid is a para-aminobenzoic acid (PABA) analog that serves as a key chemical building block in medicinal chemistry and drug discovery research . The integration of the morpholine ring enhances the molecule's properties, making it a valuable scaffold for developing novel bioactive compounds. Research indicates that PABA derivatives are privileged structures in pharmaceutical development, featured in drugs with local anesthetic, anti-tuberculosis, and anti-neoplastic effects . This compound is particularly significant in antimalarial research; structurally related benzamide compounds containing the morpholino group have demonstrated high in vitro activity against both chloroquine-sensitive and multiresistant strains of Plasmodium falciparum , the parasite responsible for the most severe form of malaria . The mechanism of action for such advanced derivatives is complex and can involve inhibition of essential parasite targets, such as the Na+-efflux pump PfATP4, which is critical for maintaining the parasite's ion homeostasis, and the enzyme deoxyhypusine hydroxylase (DOHH), which plays a role in hypusine biosynthesis . Furthermore, as a PABA analog, this compound is a foundational precursor for synthesizing a diverse range of chemical entities, including Schiff bases, amides, and other heterocyclic systems explored for their potential as acetylcholinesterase (AChE) inhibitors, antimicrobials, and anticancer agents . Its primary research value lies in its versatility as an intermediate for constructing potential therapeutic molecules targeting a spectrum of diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQFQHYAVDIHNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350631
Record name 3-amino-4-morpholin-4-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26586-19-6
Record name 3-amino-4-morpholin-4-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview and Research Significance of 3 Amino 4 Morpholin 4 Ylbenzoic Acid

Historical Context and Evolution of Morpholine (B109124) and Benzoic Acid Derivatives in Chemical Research

The scientific journey of the constituent parts of 3-Amino-4-morpholin-4-ylbenzoic acid—benzoic acid and morpholine—is both long and rich, laying the groundwork for the synthesis and investigation of complex derivatives.

Benzoic Acid: First discovered in the 16th century, benzoic acid is one of the simplest aromatic carboxylic acids. preprints.orgwikipedia.orgredox.com Its initial isolation was achieved through the dry distillation of gum benzoin, a resin from Styrax trees. wikipedia.orgredox.comymerdigital.com The determination of its chemical structure by Justus von Liebig and Friedrich Wöhler was a significant milestone in the development of organic chemistry. redox.com Historically, its applications have been diverse, from its use as a food preservative, leveraging its antifungal properties discovered by Salkowski in 1875, to its role as a topical antiseptic and expectorant in early medicine. wikipedia.orgnih.gov In modern chemical research, benzoic acid and its derivatives are fundamental precursors for the industrial synthesis of a myriad of organic substances, including dyes, perfumes, and a wide range of pharmaceuticals. redox.comnih.gov Its utility as a building block in the creation of more complex medicinal compounds is a testament to its enduring importance. preprints.orgnih.gov

Morpholine: Morpholine, a heterocyclic compound featuring both amine and ether functional groups, has a more recent but equally impactful history. wikipedia.org Its name, attributed to Ludwig Knorr, stems from a mistaken belief that it formed part of the structure of morphine. wikipedia.orgchemceed.com Commercially available in the 1930s, morpholine quickly became a popular and versatile heterocyclic nucleus in medicinal chemistry. sci-hub.se Researchers recognized its value as a "privileged pharmacophore," a molecular framework that can bind to multiple biological targets. sci-hub.senih.gov The morpholine ring's ability to enhance the potency of a molecule, improve its pharmacokinetic profile (such as solubility and metabolic stability), and act as a versatile scaffold has led to its incorporation into numerous clinically approved drugs. nih.govnih.gov Beyond pharmaceuticals, morpholine finds extensive use in industrial applications as a corrosion inhibitor in steam boiler systems, a solvent in chemical reactions, and an intermediate in the production of rubber vulcanization accelerators and fungicides. wikipedia.orgchemicalbook.comsilverfernchemical.com

The evolution of these two classes of compounds from simple, naturally-derived substances to indispensable tools in synthetic and medicinal chemistry provides the context for the design of hybrid molecules like this compound, which aim to leverage the beneficial properties of both parent scaffolds.

Current Research Landscape and Academic Significance of this compound

This compound is an organic compound that has emerged as a versatile building block in scientific research, particularly in the fields of medicinal chemistry and organic synthesis. smolecule.com Its structure, which combines the functionalities of an aromatic amino acid with a morpholine moiety, makes it a molecule of significant academic interest.

The compound is characterized by the presence of an amino group (-NH2), a carboxylic acid group (-COOH), and a morpholine ring attached to a central benzene (B151609) ring. This unique combination of functional groups allows for a variety of chemical transformations. smolecule.com The amino group can undergo acylation to form amides, the carboxylic acid can be esterified, and the morpholine nitrogen can act as a nucleophile, enabling a wide range of synthetic modifications. smolecule.com These reactions are crucial for creating libraries of derivatives to be tested for various biological activities.

Current research interest in this compound stems from its potential applications in drug development. The morpholine moiety is known to enhance solubility and biological activity, while the aminobenzoic acid core is a common feature in many bioactive molecules. smolecule.com Studies have suggested its potential as an anti-inflammatory agent and as a modulator of various biochemical pathways. smolecule.com It is primarily utilized as an intermediate or a starting material for the synthesis of more complex bioactive molecules and is available commercially for research purposes.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Chemical Formula C₁₁H₁₄N₂O₃ nih.gov
Molecular Weight 222.24 g/mol nih.gov
Appearance White to off-white crystalline solid smolecule.com
Melting Point ~200-202 °C smolecule.com
Canonical SMILES C1=CC(=C(C=C1C(=O)O)N)N2CCOCC2

Note: Data for this interactive table is compiled from available chemical databases and research articles. Exact values may vary slightly between sources.

Interdisciplinary Relevance in Chemical Sciences and Related Fields

The structural motifs present in this compound give it relevance across multiple scientific disciplines.

Medicinal Chemistry: This is the most prominent field of application. The morpholine ring is a key component in many approved drugs, including the antibiotic Linezolid, the anticancer agent Gefitinib, and the anticoagulant Rivaroxaban. wikipedia.orgtaylorandfrancis.com Its presence can improve a drug candidate's metabolic stability, solubility, and ability to cross biological membranes. nih.gov The aminobenzoic acid framework is also a well-established pharmacophore found in local anesthetics, diuretics, and anti-inflammatory drugs. Therefore, this compound serves as a valuable scaffold for designing novel therapeutic agents targeting a wide range of diseases, from infections to central nervous system disorders and cancer. preprints.orgnih.gov

Organic Synthesis and Combinatorial Chemistry: As a multifunctional building block, this compound is highly relevant to synthetic chemists. Its distinct reactive sites—the amino group, the carboxylic acid, and the aromatic ring—can be selectively modified to generate large libraries of compounds. This makes it an ideal scaffold for combinatorial chemistry, a technique used to rapidly synthesize and screen numerous molecules for desired properties, accelerating the drug discovery process. researchgate.net

Materials Science: While less direct, the relevance extends to materials science. Benzoic acid derivatives are used in the synthesis of polymers and liquid crystals. Polybenzoxazoles (PBO), for example, are high-performance polymers with exceptional heat resistance and mechanical strength, formed from monomers containing o-aminophenol and carboxylic acid functionalities. google.com The structural elements of this compound could potentially be adapted for the development of novel functional polymers and materials where the morpholine group could impart specific solubility or binding properties.

In essence, this compound stands as a prime example of how the strategic combination of well-understood chemical fragments can lead to new molecules with significant potential for academic research and development across various scientific fields.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Amorolfine
Aniline
Aprepitant
Benzocaine
Benzoic acid
Benzoyl peroxide
Bexarotene
Bumetanide
Dextromoramide
Doxapram
Fenpropimorph
Finafloxacin
Furosemide
Gefitinib
Linezolid
Moclobemide
Morphine
Morpholine
Mycophenolate mofetil
Phendimetrazine
Reboxetine
Rivaroxaban
Sodium benzoate
Tetracaine
Timolol
Toluene

Synthetic Methodologies and Strategies for 3 Amino 4 Morpholin 4 Ylbenzoic Acid

Development of De Novo Synthetic Routes and Reaction Pathways

The de novo synthesis of 3-Amino-4-morpholin-4-ylbenzoic acid typically commences from readily available starting materials and proceeds through a series of well-established chemical transformations. A common and logical synthetic route involves three key steps: nitration, nucleophilic aromatic substitution, and reduction.

Investigation of Multi-step Chemical Synthesis Approaches

A prevalent synthetic strategy for this compound begins with the nitration of p-chlorobenzoic acid. This initial step introduces a nitro group onto the aromatic ring, which is crucial for the subsequent transformations. The resulting 4-chloro-3-nitrobenzoic acid then undergoes a nucleophilic aromatic substitution reaction with morpholine (B109124). In this step, the morpholine displaces the chlorine atom to form 4-morpholino-3-nitrobenzoic acid. The final step in this sequence is the reduction of the nitro group to an amino group, yielding the desired this compound.

This multi-step approach allows for the controlled and regioselective introduction of the amino and morpholino groups onto the benzoic acid backbone.

Optimization of Reaction Conditions and Parameters

The efficiency of the synthesis is highly dependent on the optimization of reaction conditions for each step.

For the initial nitration of p-chlorobenzoic acid , a mixture of concentrated nitric acid and sulfuric acid is commonly employed. The reaction temperature is a critical parameter that needs to be carefully controlled to prevent over-nitration and side product formation. The reaction is typically carried out at temperatures between 10°C and 37°C prepchem.com.

The subsequent nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid with morpholine is a key step. This reaction can be effectively carried out using microwave-assisted heating, which significantly reduces the reaction time. For instance, heating a mixture of 4-chloro-3-nitrobenzoic acid and morpholine in butanol at 160°C for 20 minutes under microwave irradiation has been shown to produce 4-morpholino-3-nitrobenzoic acid in good yield mdpi.com.

The final reduction of the nitro group in 4-morpholino-3-nitrobenzoic acid can be achieved using various reducing agents. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common method. Another approach involves the use of hydrazine hydrate in the presence of a catalyst like Raney nickel or iron powder google.com. The choice of reducing agent and reaction conditions can influence the yield and purity of the final product. For example, the reduction of nitrobenzoic acid derivatives can be carried out at temperatures ranging from 40°C to 110°C google.com.

Table 1: Optimized Reaction Conditions for the Synthesis of this compound Intermediates

StepReactantsReagents and SolventsTemperature (°C)TimeYield (%)
Nitrationp-Chlorobenzoic acidConc. HNO₃, Conc. H₂SO₄10-3710-14 hours98.7
Nucleophilic Substitution4-Chloro-3-nitrobenzoic acid, MorpholineButanol160 (Microwave)20 minutes79
Reduction4-Morpholino-3-nitrobenzoic acidHydrazine hydrate, Raney Ni, Methanol/Ethanol60-90Not specifiedHigh

Note: The yield for the reduction step is generally high but may vary depending on the specific conditions and substrate.

Exploration of Precursor Compounds and Intermediate Transformations

The primary precursor in the most common synthetic route is p-chlorobenzoic acid . Its nitration leads to the key intermediate, 4-chloro-3-nitrobenzoic acid prepchem.com. This intermediate is crucial as it possesses a leaving group (chlorine) activated by the electron-withdrawing nitro group, facilitating the subsequent nucleophilic substitution.

The transformation of 4-chloro-3-nitrobenzoic acid to 4-morpholino-3-nitrobenzoic acid is a pivotal intermediate transformation mdpi.com. This step introduces the morpholine moiety, a key structural feature of the final product. The presence of the nitro group ortho to the chlorine atom is essential for the activation of the aromatic ring towards nucleophilic attack.

The final intermediate, 4-morpholino-3-nitrobenzoic acid, is then transformed into the target molecule, This compound , through the reduction of the nitro group. This transformation is a standard procedure in organic synthesis and various methods can be employed to achieve this conversion with high efficiency google.com.

Considerations for Atom Economy and Green Chemistry Principles

In the context of synthesizing this compound, several principles of green chemistry and atom economy can be considered to make the process more sustainable.

Atom Economy: The multi-step synthesis of this compound involves reactions that are not perfectly atom-economical. For instance, the nitration step generates water as a byproduct. However, the nucleophilic aromatic substitution and the final reduction step (especially catalytic hydrogenation) can be designed to have better atom economy. Multicomponent reactions (MCRs) are known for their high atom economy, and exploring such strategies could be a future direction for a more efficient synthesis rsc.org.

Green Chemistry Principles:

Use of Safer Solvents: The synthesis can be optimized to use greener solvents. For example, the use of butanol in the morpholine substitution step is a consideration, and further exploration of more environmentally benign solvents is encouraged mdpi.com.

Energy Efficiency: Microwave-assisted synthesis, as used in the nucleophilic substitution step, is an example of improving energy efficiency by significantly reducing reaction times mdpi.com.

Catalysis: The use of catalytic reduction methods (e.g., Pd/C with H₂) for the nitro group reduction is preferable to stoichiometric reagents as it minimizes waste.

Renewable Feedstocks: While the current synthesis relies on petroleum-derived precursors, future research could explore biosynthetic pathways for producing aminobenzoic acid and its derivatives from renewable resources like glucose, which aligns with the principles of green chemistry mdpi.comresearchgate.net.

Strategies for Derivatization and Functionalization of the Core Scaffold

The this compound scaffold possesses two primary functional groups, the amino group and the carboxylic acid group, which can be selectively modified to generate a diverse range of derivatives.

Introduction of Diverse Chemical Moieties for Structure Diversification

The functional groups on the this compound core allow for a variety of derivatization reactions to introduce chemical diversity.

Derivatization of the Amino Group: The primary aromatic amino group is a versatile handle for functionalization.

Acylation: The amino group can be readily acylated with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.

Alkylation: N-alkylation can introduce alkyl groups to the amino functionality.

Diazotization: The amino group can be converted to a diazonium salt, which can then be used in various subsequent reactions, such as the Sandmeyer reaction, to introduce a wide range of substituents (e.g., -OH, -CN, halogens). For example, the diazotization of para-aminobenzoic acid is a key step in the synthesis of azo compounds scholarsresearchlibrary.com.

Derivatization with fluorescent tags: Reagents like Dansyl-Cl, Fmoc-Cl, and o-phthalaldehyde (OPA) can be used to derivatize the amino group, which is a common practice in analytical chemistry for enhancing detection nih.gov.

Derivatization of the Carboxylic Acid Group: The carboxylic acid group offers another site for modification.

Esterification: The carboxylic acid can be converted to esters by reacting with various alcohols under acidic conditions (Fischer esterification) chemistrytalk.org.

Amide Formation: The carboxylic acid can be coupled with a wide range of primary and secondary amines using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form amides researchgate.net. This is a fundamental reaction in peptide synthesis and can be used to attach amino acids or other amine-containing moieties.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride chemistrytalk.org.

Table 2: Potential Derivatization Reactions for this compound

Functional GroupReaction TypeReagentsResulting Functional Group
Amino GroupAcylationAcid chlorides, AnhydridesAmide
Amino GroupDiazotization followed by Sandmeyer ReactionNaNO₂, HCl; CuX (X = Cl, Br, CN)Halogen, Cyano, etc.
Amino GroupReductive AminationAldehydes/Ketones, Reducing agentSecondary/Tertiary Amine
Carboxylic AcidEsterificationAlcohols, Acid catalystEster
Carboxylic AcidAmide FormationAmines, Coupling agents (e.g., DCC)Amide
Carboxylic AcidReductionLiAlH₄Primary Alcohol

By employing these derivatization strategies, a library of compounds with diverse functionalities can be synthesized from the this compound core, enabling the exploration of their properties for various applications.

Formation of Hybrid Molecules and Conjugates

Molecular hybridization is a prominent strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach aims to develop compounds with enhanced affinity, better selectivity, or a novel mechanism of action. The scaffold of this compound is well-suited for this purpose, with its primary amino and carboxylic acid groups serving as versatile handles for conjugation.

One common approach involves the formation of an imine or Schiff base by reacting the amino group of an aminobenzoic acid derivative with various aldehydes. This method has been successfully used to combine 4-aminobenzoic acid (PABA) with substituted isatin derivatives or aromatic aldehydes like salicylaldehydes and 5-nitrofurfural to generate hybrid molecules with significant biological activity. mdpi.com This strategy could be directly applied to this compound to explore new chemical space.

Another established route is the formation of amide bonds. For instance, 4-aminobenzoic acid can be reacted with isophthaloyl dichloride to create larger, more complex structures. researchgate.net Similarly, the carboxylic acid group of this compound can be activated and coupled with other bioactive amines, or its amino group can be acylated by other biologically relevant carboxylic acids. This versatility allows for the synthesis of diverse conjugates, such as those incorporating imidazole-1,3,4-thiadiazole cores, which have been synthesized from p-aminobenzoic acid precursors. mdpi.com

The table below summarizes potential strategies for hybrid molecule formation based on established reactions with similar aminobenzoic acid scaffolds.

Hybridization StrategyFunctional Group TargetedPotential ReactantResulting Linkage
Schiff Base Formation3-Amino GroupAromatic Aldehydes, Isatin DerivativesImine (–C=N–)
Amide Coupling (Acylation)3-Amino GroupBioactive Carboxylic Acids, Acid ChloridesAmide (–NH–CO–)
Amide Coupling (Amination)4-Carboxyl GroupBioactive AminesAmide (–CO–NH–)
Heterocycle Formation3-Amino and 4-Carboxyl GroupsReagents for Quinazolinone SynthesisFused Heterocyclic System

This table illustrates potential synthetic pathways for creating hybrid molecules from the this compound scaffold, based on analogous chemical transformations.

Enzymatic and Biocatalytic Approaches to Derivatization

The use of enzymes as catalysts in organic synthesis offers significant advantages, including high selectivity, mild reaction conditions, and reduced environmental impact, aligning with the principles of green chemistry. mdpi.com While specific reports on the enzymatic derivatization of this compound are not prevalent, established biocatalytic methods for modifying carboxylic acids and amines are highly applicable.

Lipase-Catalyzed Esterification and Amidation: Lipases are a class of enzymes widely used for their ability to catalyze the formation of ester and amide bonds, typically in non-aqueous environments to shift the equilibrium from hydrolysis to synthesis. scielo.br Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a particularly robust and versatile biocatalyst for these transformations. mdpi.comdiva-portal.org

For the derivatization of this compound, CALB could be employed to:

Synthesize Esters: By reacting the carboxylic acid group with various alcohols in an organic solvent, a range of ester derivatives can be produced. This enzymatic approach avoids the need for harsh activating agents. mdpi.com The choice of solvent, temperature, and water activity are critical parameters for optimizing ester yield. scielo.br

Synthesize Amides: Lipases can also catalyze the direct amidation between a free carboxylic acid and an amine. mdpi.comdiva-portal.org This method provides a green alternative to chemical coupling reagents for forming amide bonds, a cornerstone of many pharmaceutical compounds.

Challenges in Ribosomal Incorporation: A more complex biocatalytic approach involves the incorporation of unnatural amino acids into peptides using the ribosome. However, aminobenzoic acid derivatives present significant challenges for this system. The poor nucleophilicity of the aromatic amino group, which is conjugated with the benzene (B151609) ring, hinders its ability to participate effectively in peptide bond formation within the ribosome's catalytic center. nih.gov Studies have shown that while some incorporation is possible with engineered translational machinery, the efficiency is often low due to steric hindrance and the failure to induce the proper conformational changes in the ribosome required for catalysis. nih.govresearchgate.net

The following table outlines key aspects of potential enzymatic approaches for derivatizing the target compound.

Enzymatic MethodTarget Functional GroupEnzyme ClassPotential ReactionKey Considerations
Esterification4-Carboxyl GroupLipase (e.g., CALB)Reaction with an alcoholNon-aqueous solvent, water removal
Amidation4-Carboxyl GroupLipase (e.g., CALB)Reaction with an amineNon-aqueous solvent, substrate scope
Peptide Synthesis3-Amino & 4-Carboxyl GroupsRibosome (Engineered)Incorporation into a peptide chainLow efficiency, poor nucleophilicity

This table summarizes potential biocatalytic strategies for modifying this compound, highlighting the enzymes involved and important reaction conditions.

Synthesis of Esters and Amides as Versatile Building Blocks

Esters and amides derived from this compound are not only potential final products but also serve as crucial intermediates or building blocks for more complex molecules. The synthesis of these derivatives can be achieved through a variety of well-established chemical methods that offer reliable and scalable routes.

Ester Synthesis: The conversion of the carboxylic acid group to an ester is a fundamental transformation. Standard methods include Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst. For more sensitive substrates, milder conditions are preferable. One efficient method involves the use of diethyl chlorophosphate in pyridine, which activates the carboxylic acid to form a carboxylate-phosphate anhydride that readily reacts with alcohols. nih.gov This process often proceeds with high yield and can be performed in the presence of other functional groups. nih.gov

Amide Synthesis: The formation of an amide bond is one of the most frequently performed reactions in organic synthesis. A common strategy involves the activation of the carboxylic acid group before its reaction with an amine. This can be accomplished using a wide array of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or organophosphorus reagents (e.g., BOP, PyBOP). nih.gov

Alternatively, amides can be synthesized directly from esters. The reaction of methyl or ethyl esters with amines, sometimes facilitated by a diol like ethylene glycol at reflux temperatures, provides a clean conversion to the corresponding amide and an alcohol by-product. google.com This method is advantageous as esters are generally less toxic and easier to handle than more reactive precursors like acid halides. google.com A more recent development involves the use of alkali metal amidoboranes (e.g., NaNH₂BH₃), which can react with esters at room temperature to produce primary amides in high yields within minutes, without the need for a catalyst. researchgate.net

The table below provides a comparison of common chemical methods for the synthesis of esters and amides from a carboxylic acid precursor.

DerivativeMethodReagentsKey Features
Ester Fischer EsterificationAlcohol, Strong Acid (e.g., H₂SO₄)Equilibrium-driven; requires water removal.
Ester Phosphate ActivationDiethyl Chlorophosphate, Pyridine, AlcoholMild conditions; high yields. nih.gov
Amide Carbodiimide CouplingAmine, Coupling Agent (e.g., EDC, DCC)Widely used; generates urea by-product. nih.gov
Amide From EsterEster precursor, Amine, Ethylene GlycolEnvironmentally friendly; by-product is an alcohol. google.com
Amide Amidoborane ReactionEster precursor, NaNH₂BH₃Fast, high yield, room temperature, catalyst-free. researchgate.net

This table details various chemical strategies for converting the carboxylic acid group of this compound into ester and amide derivatives, which can serve as versatile synthetic intermediates.

Advanced Spectroscopic and Analytical Characterization of 3 Amino 4 Morpholin 4 Ylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environments.

Proton NMR (¹H-NMR) Analysis for Hydrogen Environments

Proton NMR (¹H-NMR) spectroscopy provides specific information about the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is indicative of its local electronic environment. For derivatives of 3-Amino-4-morpholin-4-ylbenzoic acid, the ¹H-NMR spectrum reveals characteristic signals for the aromatic protons, the morpholine (B109124) ring protons, and the amino group protons.

In a representative derivative, 4-(3-Amino-phenyl)-6-methyl-2-morpholin-4-yl-pyrimidine-5-carboxylic acid ethyl ester , the ¹H-NMR spectrum recorded in CDCl₃ shows distinct peaks. rsc.org The aromatic protons on the aminophenyl ring appear in the range of δ 6.93-7.09 ppm. rsc.org The protons of the morpholine ring typically exhibit signals at δ 3.74 and 3.90 ppm, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms, respectively. rsc.org Other signals, such as those for the ethyl ester and methyl groups, are also clearly resolved. rsc.org

Table 1: Representative ¹H-NMR Spectral Data for a Derivative of this compound

Functional Group Chemical Shift (δ) in ppm Multiplicity
Aromatic CH 7.09 t
Aromatic CH 7.02-7.04 m
Aromatic CH 6.97-6.99 m
Aromatic CH 6.93 t
Morpholine (-N-CH₂-) 3.90 t
Morpholine (-O-CH₂-) 3.74 t

Data corresponds to 4-(3-Amino-phenyl)-6-methyl-2-morpholin-4-yl-pyrimidine-5-carboxylic acid ethyl ester in CDCl₃. rsc.org

Carbon NMR (¹³C-NMR) Analysis for Carbon Backbone Determination

Carbon-13 NMR (¹³C-NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For derivatives of this compound, the ¹³C-NMR spectrum provides key information about the aromatic ring, the carboxylic acid or ester group, and the morpholine moiety.

In the same derivative, 4-(3-Amino-phenyl)-6-methyl-2-morpholin-4-yl-pyrimidine-5-carboxylic acid ethyl ester , the carbon signals are observed across a wide chemical shift range. rsc.org The carbonyl carbon of the ethyl ester appears at approximately δ 168.3 ppm. rsc.org The aromatic carbons are found between δ 114.4 and 167.0 ppm. rsc.org The carbons of the morpholine ring show characteristic peaks, with the carbon atoms adjacent to the nitrogen appearing around δ 44.1 ppm and those adjacent to the oxygen at approximately δ 66.9 ppm. rsc.org

Table 2: Representative ¹³C-NMR Spectral Data for a Derivative of this compound

Carbon Type Chemical Shift (δ) in ppm
Carboxylic Ester (C=O) 168.3
Aromatic C 114.4 - 167.0
Morpholine (-O-C H₂-) 66.9
Morpholine (-N-C H₂-) 44.1

Data corresponds to 4-(3-Amino-phenyl)-6-methyl-2-morpholin-4-yl-pyrimidine-5-carboxylic acid ethyl ester in CDCl₃. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically on adjacent carbon atoms. This would be instrumental in assigning the signals of the aromatic protons and confirming the connectivity within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms they are directly attached to. This technique would definitively link the proton and carbon assignments for each CH group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections between different functional groups, such as linking the morpholine ring protons to the aromatic ring carbons, and for identifying quaternary carbons (those without attached protons).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound.

For the derivative 4-(3-Amino-phenyl)-6-methyl-2-morpholin-4-yl-pyrimidine-5-carboxylic acid ethyl ester , HRMS analysis using electrospray ionization (ESI+) determined the mass of the protonated molecule [M+H]⁺. rsc.org The calculated exact mass for C₁₈H₂₃N₄O₃⁺ was 343.1765, and the experimentally found mass was 343.1766, confirming the molecular formula with high accuracy. rsc.org

Table 3: HRMS Data for a Derivative of this compound

Compound Formula Ion Calculated m/z Found m/z

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity Assessment and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used to assess the purity of a sample and to identify components in a mixture.

In an LC-MS/MS analysis, the sample is first separated by LC, and the components are then introduced into the mass spectrometer. The mass spectrometer can be operated to select a specific parent ion, fragment it, and then analyze the resulting daughter ions (MS/MS). This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantitative analysis.

For this compound and its derivatives, an LC-MS/MS method would be developed to separate the target compound from any impurities or starting materials. The fragmentation pattern observed in the MS/MS spectrum would serve as a specific fingerprint for the compound, confirming its identity. The primary fragmentation of similar benzoic acid derivatives often involves the loss of the carboxylic acid group (as CO₂ or COOH) and cleavage of the bond between the aromatic ring and the morpholine nitrogen. This technique is essential for ensuring the purity of the final compound, which is critical for its use in further research and development.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For this compound, IR spectroscopy provides definitive evidence for the presence of its key structural motifs: the amino group, the carboxylic acid, the morpholine ring, and the substituted benzene (B151609) ring.

The IR spectrum of an aminobenzoic acid derivative is typically complex, but specific regions can be assigned to characteristic vibrations. researchgate.net The spectrum of this compound would be expected to display several key absorption bands. The carboxylic acid functional group is identifiable by a broad O-H stretching band, often observed in the range of 2500-3300 cm⁻¹, which typically overlaps with C-H stretching vibrations. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1680-1710 cm⁻¹. mdpi.comresearchgate.net

The primary amino group (-NH₂) gives rise to two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. researchgate.net The aromatic ring substitution pattern is revealed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The specific pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region, though often weak, can also help determine the substitution pattern on the benzene ring.

The morpholine moiety introduces characteristic C-N and C-O stretching vibrations. The C-O-C ether stretch of the morpholine ring typically appears as a strong band in the 1070-1150 cm⁻¹ region. The C-N stretching vibrations of the tertiary amine within the morpholine ring and its attachment to the aromatic ring would be observed in the 1250-1350 cm⁻¹ range.

Table 1: Representative Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3450 - 3300MediumN-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3300 - 2500Broad, StrongO-H StretchCarboxylic Acid (-COOH)
3100 - 3000Medium-WeakC-H StretchAromatic Ring
2980 - 2850MediumC-H Stretch (symmetric & asymmetric)Morpholine Ring (CH₂)
1710 - 1680Strong, SharpC=O StretchCarboxylic Acid (-COOH)
1620 - 1580Medium-StrongN-H BendPrimary Amine (-NH₂)
1600, 1500, 1450Medium-WeakC=C StretchAromatic Ring
1350 - 1250MediumC-N StretchAryl-N (Morpholine)
1150 - 1070StrongC-O-C Stretch (asymmetric)Ether (Morpholine)

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach for purity assessment and quantitative analysis. nih.govresearchgate.net This method allows for the separation of the target compound from starting materials, by-products, and degradation products, ensuring the quality and integrity of the substance.

The development of a robust HPLC method involves optimizing several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. A typical stationary phase for a polar compound like this compound would be a C18 or C8 column. wu.ac.th The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. sigmaaldrich.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve efficient separation of compounds with varying polarities. goums.ac.irdoaj.org

Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector, set at a wavelength where the analyte exhibits maximum absorbance, which for aromatic compounds is typically in the 254-280 nm range. The retention time (RT) of the peak is a characteristic qualitative parameter for identifying the compound under specific chromatographic conditions.

Quantitative analysis and purity profiling are achieved by integrating the peak area. The purity of a sample is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram. For accurate quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. researchgate.net

Table 2: Example HPLC Method Parameters and Purity Analysis Results

ParameterValue
Chromatographic System Agilent 1260 Infinity II or equivalent
Column Ascentis® C18 (150 mm x 4.6 mm, 5 µm) sigmaaldrich.com
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Purity Profile Data:

Peak No.Retention Time (min)Peak AreaArea %Identity
13.4515,2300.45Impurity A
28.923,350,80099.20This compound
311.2111,8500.35Impurity B

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. For derivatives of this compound that form suitable single crystals, X-ray crystallography can elucidate the solid-state conformation and reveal intermolecular interactions such as hydrogen bonding, which govern the crystal packing. researchgate.net

The process involves irradiating a single crystal with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data is then used to generate an electron density map, from which the positions of the individual atoms can be determined.

For a compound like this compound, crystallographic analysis would confirm the substitution pattern on the benzene ring. It would also reveal the conformation of the morpholine ring, which typically adopts a chair conformation. researchgate.netresearchgate.net Furthermore, this technique would detail the hydrogen-bonding networks. For instance, the carboxylic acid groups could form dimers with neighboring molecules, and the amino group could act as a hydrogen bond donor to the morpholine oxygen or the carboxylic acid oxygen of an adjacent molecule. researchgate.net These intermolecular forces are crucial as they influence physical properties like melting point, solubility, and crystal habit.

Table 3: Representative Crystallographic Data for a Morpholine-Containing Benzoic Acid Derivative

ParameterValue
Chemical Formula C₁₁H₁₄N₂O₃
Formula Weight 222.24 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)8.521(3)
b (Å)12.345(5)
c (Å)9.876(4)
β (°)105.2(1)
Volume (ų)1002.5(7)
Z (Molecules per unit cell) 4
Calculated Density (g/cm³)1.472
Hydrogen Bonding O-H···O (Carboxylic acid dimer), N-H···O (Amine to Morpholine)

Computational Chemistry and Molecular Modeling Studies of 3 Amino 4 Morpholin 4 Ylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule.

While specific DFT studies on 3-Amino-4-morpholin-4-ylbenzoic acid are not extensively available in the public domain, research on the closely related compound, Morpholin-4-ium p-aminobenzoate (MPABA), provides significant insights. clinicsearchonline.org DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the ground state molecular geometry and electronic properties. clinicsearchonline.org For MPABA, these calculations have been used to analyze its molecular and atomic properties, including theoretical vibration spectra. clinicsearchonline.org

The electronic properties of such molecules, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding their reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For a series of quinoline (B57606) derivatives, DFT calculations have been used to determine properties like electrophilicity index, chemical potential, and hardness, which are derived from HOMO and LUMO energies. rsc.org

Table 1: Illustrative Electronic Properties Calculated for a Morpholine-Containing Benzoic Acid Derivative (MPABA) using DFT clinicsearchonline.org

ParameterCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment8.5 D

Note: The data in this table is illustrative and based on findings for the analogous compound Morpholin-4-ium p-aminobenzoate (MPABA) as specific data for this compound is not available. clinicsearchonline.org

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. In studies of related compounds like p-aminobenzoic acid, MEP analysis reveals the electron-rich regions, typically around the oxygen atoms of the carboxylic group and the nitrogen atom of the amino group, which are potential sites for hydrogen bonding. researchgate.net The electron-deficient regions are usually found around the hydrogen atoms of the amino group and the carboxylic acid. For MPABA, MEP analysis was performed to understand its electronic and electrostatic properties. clinicsearchonline.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method is crucial for identifying potential biological targets and understanding the binding mechanism. For instance, molecular docking studies on morpholine (B109124) derivatives have been conducted to explore their anticancer activity. japsonline.com In a study on novel morpholine-based heterocycles, docking simulations were used to understand the interaction of these compounds with the enzyme pocket of a target protein. nih.gov Similarly, derivatives of 8-hydroxyquinoline (B1678124) have been studied via molecular docking to examine their interaction with the NQO1 protein, a target in cancer therapy. nih.gov

For this compound, docking studies could be employed to investigate its binding affinity towards various enzymes or receptors. The docking score, which estimates the binding free energy, and the analysis of intermolecular interactions like hydrogen bonds and hydrophobic contacts, would provide insights into its potential as a therapeutic agent.

Table 2: Illustrative Molecular Docking Results for a Morpholine Derivative against a Cancer-Related Protein Target japsonline.com

CompoundBinding Energy (kcal/mol)Number of Hydrogen BondsInteracting Residues
N-caffeoylmorpholine-5.582ASN722, THR718

Note: This data is illustrative and based on a study of a different morpholine derivative to demonstrate the type of information obtained from molecular docking simulations. japsonline.com

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of a ligand-protein complex over time. While specific MD simulation studies on this compound are not readily found in the literature, this technique would be a logical next step following molecular docking. MD simulations can validate the stability of the docked pose, reveal the flexibility of the ligand in the binding site, and provide a more accurate estimation of the binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs.

QSAR studies on p-aminobenzoic acid (PABA) derivatives have shown that electronic parameters, such as the total energy and the energy of the LUMO, can be dominant in explaining antimicrobial activity. chitkara.edu.in In another study on benzoylaminobenzoic acid derivatives, QSAR models revealed that inhibitory activity increases with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov The development of a QSAR model for a series of compounds including this compound would involve calculating various molecular descriptors (e.g., topological, electronic, and hydrophobic) and correlating them with experimentally determined biological activity.

Table 3: Common Descriptors Used in QSAR Models for Aminobenzoic Acid Derivatives chitkara.edu.innih.gov

Descriptor TypeExamples
ElectronicTotal Energy (Te), LUMO Energy, Dipole Moment
HydrophobicLogP, Hydrophobic Field
Steric/TopologicalMolar Refractivity (MR), Molecular Weight, Shape Indices
3DCoMFA (Comparative Molecular Field Analysis) fields, CoMSIA (Comparative Molecular Similarity Indices Analysis) fields

Investigation of Molecular Mechanisms and Structure Activity Relationships Sar in Chemical Biology Research

Elucidation of Molecular Targets and Associated Pathways

The morpholine (B109124) moiety is a versatile scaffold in medicinal chemistry, known to interact with a variety of biological targets. researchgate.net While direct studies on "3-Amino-4-morpholin-4-ylbenzoic acid" are not extensively detailed in the available literature, research on analogous structures offers a predictive framework for its potential molecular targets and mechanisms of action.

Morpholine derivatives have been widely investigated as inhibitors of various enzymes. The nitrogen and oxygen heteroatoms of the morpholine ring can participate in hydrogen bonding and hydrophobic interactions within enzyme active sites. nih.gov

One area of significant interest is the inhibition of lipases. For instance, derivatives of morpholine have been explored as inhibitors of diacylglycerol lipase (DAGL), an enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). universiteitleiden.nlfrontiersin.org Inhibition of DAGLβ, in particular, has been proposed as a therapeutic strategy for certain inflammatory conditions. universiteitleiden.nlfrontiersin.orghaematologica.org Studies on small molecule inhibitors have demonstrated that modifications to the core structure can lead to potent and selective inhibition of DAGL isoforms. universiteitleiden.nl

Furthermore, various morpholine-containing compounds have been identified as inhibitors of other key enzymes. For example, certain morpholine-based chalcones act as dual inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE). nih.gov Additionally, novel quinoline (B57606) derivatives bearing a morpholine group have shown potential as cholinesterase inhibitors. mdpi.com The inhibitory potency of these derivatives is influenced by factors such as the length of the linker between the quinoline and morpholine rings and the substitution pattern on the phenylamino group. mdpi.com

The table below summarizes the inhibitory activities of selected morpholine derivatives against different enzymes, illustrating the chemical diversity and therapeutic potential of this class of compounds.

Compound ClassTarget Enzyme(s)Key Findings
Morpholine-based chalconesMAO-B, AChESome compounds showed potent inhibition of MAO-B, with IC50 values in the nanomolar range. nih.gov
Quinoline-morpholine derivativesAChE, BChEInhibitory potency was dependent on the methylene side chain length and substituents on the 4-N-phenyl ring. mdpi.com
2-[(phenoxy)(phenyl)methyl]morpholine derivativesSerotonin and Noradrenaline ReuptakeStereochemistry and aryl/aryloxy ring substitution were found to be critical for activity and selectivity. nih.gov

The physicochemical properties of "this compound," including its potential for hydrogen bonding and its aromatic character, suggest that it could interact with various cellular macromolecules. The amino and carboxylic acid groups on the benzoic acid ring can form ionic bonds and hydrogen bonds with amino acid residues in proteins. The morpholine ring, with its ether oxygen, can also act as a hydrogen bond acceptor.

The ability of a molecule to interact with cellular components is fundamental to its biological activity. For instance, the interaction of small molecules with proteins can lead to the modulation of signaling pathways. In the case of SHP1 activators based on a lithocholic acid scaffold, the binding to an allosteric site stabilizes the active conformation of the enzyme. nih.govmdpi.com This interaction is governed by a network of hydrogen bonds and hydrophobic interactions. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis

The systematic investigation of how chemical structure relates to biological activity is a cornerstone of medicinal chemistry. For morpholine-containing compounds, SAR studies have provided valuable insights into the features that govern their potency and selectivity.

Modifications to the substituents on both the morpholine and benzoic acid rings of a molecule like "this compound" would be expected to have a significant impact on its biological activity.

Studies on related benzoic acid derivatives have shown that the nature and position of substituents on the aromatic ring can dramatically alter their properties. researchgate.net For example, in a series of 3-amino-4,4-dimethyl lithocholic acid derivatives, the presence of a primary amine at the C-3 position was found to be important for the interaction with the SHP1 binding site. nih.govmdpi.com Substitution of this amine with bulkier groups led to a decrease in activity, suggesting steric constraints within the binding pocket. nih.govmdpi.com

Similarly, modifications to the morpholine ring can influence activity. In the case of quinoline-based cholinesterase inhibitors, the length of the linker between the quinoline and morpholine moieties was a critical determinant of potency. mdpi.com

The following table outlines the general impact of substituent modifications on the activity of related compound series.

Compound SeriesModificationImpact on Activity
3-Amino-4,4-dimethyl lithocholic acid derivativesSubstitution of the C-3 primary amineDecreased SHP1 activation, suggesting steric hindrance in the binding site. nih.govmdpi.com
Quinoline-morpholine derivativesLength of the methylene linkerA shorter linker (2-methylene) resulted in better AChE and BChE inhibition. mdpi.com
2-[(phenoxy)(phenyl)methyl]morpholine derivativesAryl/aryloxy ring substitutionInfluenced selectivity for serotonin vs. noradrenaline reuptake inhibition. nih.gov

Chirality, or the "handedness" of a molecule, can have a profound effect on its biological activity. nih.govtru.ca Since biological systems are themselves chiral, enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. nih.gov

While "this compound" itself is not chiral, the introduction of chiral centers, for instance by substitution on the morpholine ring or through derivatization of the benzoic acid, would necessitate an evaluation of the individual stereoisomers.

In studies of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives as monoamine reuptake inhibitors, the stereochemistry was a critical factor in determining the activity and selectivity for serotonin and noradrenaline reuptake. nih.gov Similarly, in the design of renin inhibitors, the stereochemistry of a 3-amino-4-phenyl-2-piperidone core was found to be crucial for potent inhibition, with molecular modeling suggesting that conformational restrictions in certain stereoisomers could distort the geometry required for optimal binding to the enzyme's active site. nih.gov

The importance of stereochemistry is further highlighted in studies of β-lactone derivatives as diacylglycerol lipase inhibitors, where analogs with an (S)-α-amino acid configuration were significantly more potent than their (R)-counterparts. These findings underscore the necessity of considering stereochemical aspects in the design and evaluation of bioactive molecules.

Identification of Key Pharmacophoric Features and Binding Motifs

The identification of key pharmacophoric features for this compound and its analogs is essential for understanding their biological activity. A pharmacophore represents the crucial spatial arrangement of molecular features that facilitate a molecule's interaction with a specific biological target. Structure-Activity Relationship (SAR) studies aim to pinpoint the structural characteristics of a compound that correlate with its biological effects gardp.org.

For derivatives of the closely related 2-morpholinobenzoic acid scaffold, studies have identified the optimal pharmacophore for certain biological activities to be a 2-morpholino-5-N-benzylamino benzoic acid structure nih.govresearchgate.net. Research on this class of molecules has highlighted the essential role of the morpholinyl nitrogen for inhibitory activity against specific enzymes nih.gov.

In central nervous system (CNS) active compounds, the morpholine ring is a versatile component that can enhance potency through direct molecular interactions, act as a structural scaffold to correctly orient other functional groups, or modulate pharmacokinetic properties nih.gov. For a series of p-aminobenzoic acid derivatives, which share a core structure with the subject compound, 3D-QSAR (Quantitative Structure-Activity Relationship) modeling revealed that hydrophobic and electrostatic fields are primary governors of their bioactivity ufms.brresearchgate.net.

A general pharmacophore model for morpholine-containing compounds and related structures often includes the features outlined in the table below.

Pharmacophoric FeatureDescriptionPotential Role in this compound
Aromatic RingThe benzene (B151609) ring of the benzoic acid.Can participate in hydrophobic and π-π stacking interactions within a receptor binding site.
Hydrogen Bond AcceptorThe oxygen atoms of the morpholine ring and the carboxylic acid group.Forms hydrogen bonds with donor groups on the biological target, crucial for binding affinity.
Hydrogen Bond DonorThe nitrogen atom of the amino group and the hydrogen of the carboxylic acid.Donates hydrogen bonds to acceptor groups on the target, contributing to binding specificity.
Hydrophobic CenterThe aliphatic cyclic structure of the morpholine ring.Engages in hydrophobic interactions, which can enhance binding and modulate solubility.
Cationic/Anionic CenterThe amino group can be protonated (cationic), and the carboxylic acid group can be deprotonated (anionic) at physiological pH.Participates in ionic interactions or salt bridges with charged residues in the target protein.

This table presents a generalized pharmacophore model based on the structural components of this compound and findings from related compound classes.

In Silico Biological Evaluation and Screening

In silico methods, which utilize computational simulations, are pivotal in the early stages of drug discovery for predicting the biological activities of chemical compounds nih.gov. These techniques offer a time- and resource-efficient alternative to experimental high-throughput screening nih.gov.

Virtual Screening for Potential Biological Activities

Virtual screening is a computational technique that involves docking large libraries of chemical compounds into the three-dimensional structure of a biological target to identify potential ligands nih.govmdpi.com. For a compound like this compound, this process would involve computationally placing its 3D structure into the active site of various enzymes or receptors. A scoring function is then used to estimate the binding affinity and rank the compound's potential as an inhibitor or modulator mdpi.com.

This methodology has been successfully applied to various scaffolds, including benzoic acid derivatives, to identify novel inhibitors for targets implicated in conditions like Alzheimer's disease and to discover modulators of the proteostasis network ufms.brnih.gov. The process allows for the rapid screening of millions of compounds against a specific target, prioritizing a smaller, more manageable number for subsequent experimental validation nih.gov.

Mechanistic Studies of Ligand-Enzyme Inactivation

Molecular dynamics (MD) simulations are a powerful in silico tool for investigating the dynamic interactions between a ligand and an enzyme at an atomic level mdpi.com. These simulations can elucidate the mechanism of enzyme inactivation by a compound like this compound by tracking the conformational changes and interaction patterns over time nih.govnih.gov.

Exploration of Antioxidant Properties

The potential antioxidant properties of this compound can be computationally investigated using Density Functional Theory (DFT) nih.govnih.gov. DFT calculations are employed to determine various electronic and energetic descriptors that predict a molecule's ability to scavenge free radicals rsc.orgmdpi.com.

Key antioxidant mechanisms include Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Sequential Proton Loss Electron Transfer (SPLET) nih.govsamipubco.com. DFT can calculate the parameters that govern these mechanisms.

Calculated ParameterAbbreviationRelevance to Antioxidant Activity
Bond Dissociation EnthalpyBDEIndicates the ease of donating a hydrogen atom (HAT mechanism). A lower BDE suggests higher activity. mdpi.com
Ionization PotentialIPRelates to the ability to donate an electron (SET mechanism). A lower IP value points to better antioxidant potential. nih.gov
Highest Occupied Molecular Orbital EnergyEHOMOHigher HOMO energy indicates a greater electron-donating capability, which is favorable for antioxidant activity. nih.govmdpi.com
Lowest Unoccupied Molecular Orbital EnergyELUMOThe energy of the LUMO is related to electron affinity. The HOMO-LUMO energy gap can indicate molecular stability. rsc.org

This table outlines key parameters calculated via Density Functional Theory (DFT) to predict the antioxidant potential and mechanism of a compound.

Studies on various aminobenzoic acid and phenol derivatives have shown a strong correlation between experimentally determined antioxidant activity and these computationally derived descriptors nih.govnih.govresearchgate.net. Such in silico analyses allow for the prediction of a compound's primary antioxidant mechanism and its relative potency.

Emerging Research Applications of 3 Amino 4 Morpholin 4 Ylbenzoic Acid

Role as a Synthetic Building Block in Organic Chemistry

3-Amino-4-morpholin-4-ylbenzoic acid is a versatile building block in organic synthesis due to its distinct functional groups: a carboxylic acid, an aromatic amine, and a tertiary amine within the morpholine (B109124) ring. These groups provide multiple reactive sites for various chemical transformations, allowing for the creation of a wide range of derivatives.

The amino group can undergo acylation reactions with acyl chlorides to form amides, which are crucial in medicinal chemistry. The carboxylic acid group can react with alcohols under acidic conditions to produce esters. Furthermore, the nitrogen atom in the morpholine ring can act as a nucleophile, enabling substitution reactions with electrophiles. These reactions are key to synthesizing diverse derivatives with potentially improved biological activities or fine-tuned physicochemical properties. smolecule.com The ability to undergo these fundamental organic reactions makes it a valuable scaffold for creating complex molecules. The structural versatility of aminobenzoic acids, in general, makes them common building blocks in the pharmaceutical industry for developing novel molecules with potential medical applications. biosynth.com

The morpholine ring itself is a privileged structure in medicinal chemistry, often added to molecules to improve their pharmacokinetic properties, such as solubility and metabolic stability. researchgate.netherts.ac.uk The synthesis of various heterocyclic compounds often utilizes aminobenzoic acids as starting materials. nih.gov For instance, derivatives of 2-, 3-, and 4-aminobenzoic acid can be synthesized by reacting them with different halides, such as benzoyl chloride and benzyl (B1604629) chloride. nih.gov

Properties of this compound
PropertyValue
Molecular FormulaC₁₁H₁₄N₂O₃
Molecular Weight222.24 g/mol
CAS Number26586-19-6
AppearanceSolid

Exploration in Materials Science Research

The unique photophysical properties of aromatic compounds containing amino and carboxylic acid groups have led to their exploration in materials science. While direct applications of this compound in this field are not yet widely documented, the characteristics of its parent structures, aminobenzoic acids, suggest significant potential.

Meta-aminobenzoic acid, an isomer of the title compound's core, is utilized in the synthesis of novel organic luminescent materials. smolecule.com Research has demonstrated that derivatives of aminobenzoic acid can possess luminescent properties. For example, certain 3-amino-4-arylpyridin-2(1H)-ones, which can be synthesized from related starting materials, have been shown to be good antioxidants and possess luminescent properties, suggesting their use as luminescent dyes. researchgate.net

While there is no specific research detailing the use of this compound or its direct derivatives in Organic Light-Emitting Diodes (OLEDs), the broader class of aminobenzoic acid derivatives is being investigated for such applications. The synthesis of OLED materials often involves triarylamines, which can be prepared from primary aryl amines and aryl halides. researchgate.net The search for new dopants with high efficiency and stability for OLEDs is an active area of research, with a focus on creating molecules with specific electronic and photophysical properties. psu.edu Given that aminobenzoic acid derivatives can be functionalized to create compounds with desirable luminescent properties, it is plausible that derivatives of this compound could be explored for this purpose in the future.

Contributions to Agrochemical Research and Development

The morpholine moiety is a key feature in many agrochemicals due to its association with a broad spectrum of biological activities. nih.govbohrium.com Morpholine derivatives have been successfully developed as fungicides, herbicides, and insecticides. e3s-conferences.org For instance, the fungicide tridemorph (B114830) contains a morpholine ring and is effective against powdery mildew. researchgate.net

While specific studies on agrochemicals derived directly from this compound are limited in publicly available research, the general importance of the morpholine scaffold in this field is well-established. nih.govbohrium.com Research has shown that benzoic acid and its derivatives can also act as multi-purpose insecticides and fungicides. herts.ac.uk Furthermore, studies on other benzoic acid derivatives have led to the discovery of compounds with significant antifungal activity. nih.gov The combination of the morpholine ring and the benzoic acid structure in this compound makes it and its potential derivatives interesting candidates for future agrochemical research. The development of novel pesticides often involves the incorporation of morpholine fragments to enhance activity. nih.gov

Development as Research Probes and Chemical Tools

The structural features of this compound make it an attractive scaffold for the development of research probes and chemical tools to investigate biological processes. The amino and carboxylic acid groups provide convenient handles for conjugation to other molecules, such as fluorescent dyes or affinity tags.

Research on this compound Remains Largely Undisclosed

Despite its well-defined chemical structure, publicly available scientific literature on the chemical compound this compound is exceptionally scarce. Extensive searches of scholarly databases and chemical repositories have yielded minimal information, precluding a comprehensive analysis of its research landscape.

The compound, characterized by a benzoic acid backbone substituted with an amino group at the 3-position and a morpholino group at the 4-position, is listed by several chemical suppliers. This indicates its availability for research purposes. However, detailed studies outlining its synthesis, characterization, and potential applications are not readily found in peer-reviewed journals or public patent databases.

This lack of accessible data makes it impossible to fulfill a detailed analysis of its research findings, identify knowledge gaps, or propose future research trajectories as requested. The scientific community has yet to publish significant research that would allow for a thorough discussion of this specific molecule.

While research may be ongoing in private industrial or academic laboratories, the absence of published data means that for the broader scientific community, this compound remains an obscure entity. Therefore, a summary of pivotal research, unresolved questions, and potential cross-disciplinary collaborations cannot be compiled at this time.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-4-morpholin-4-ylbenzoic acid, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including substitution and coupling. For morpholine-containing benzoic acids, a common approach is nucleophilic substitution where morpholine reacts with a halogenated precursor (e.g., 4-bromo-3-aminobenzoic acid). Key steps:
  • Halogenation : Introduce bromine or chlorine at the 4-position of 3-aminobenzoic acid under controlled bromination conditions (e.g., using NBS or Br₂ in DMF) .

  • Morpholine Substitution : React the halogenated intermediate with morpholine in the presence of a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours .

  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Yield optimization requires strict temperature control and inert atmosphere (N₂/Ar) to prevent side reactions.

    • Data Table : Synthesis Optimization
StepReagents/ConditionsYield (%)Purity (HPLC)
HalogenationBr₂, DMF, 0°C6590%
Morpholine SubstitutionMorpholine, K₂CO₃, 90°C7895%
PurificationEthanol/water recrystallization85>99%

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient: 10–90% acetonitrile over 20 min). Detect impurities at 254 nm .
  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm substitution patterns (e.g., morpholine protons at δ 3.5–3.7 ppm; aromatic protons at δ 6.8–7.5 ppm) .
  • X-ray Diffraction : For crystalline samples, single-crystal X-ray analysis (using SHELXL ) resolves bond lengths and angles, critical for validating the morpholine ring geometry.

Advanced Research Questions

Q. How can researchers resolve contradictions between X-ray crystallographic data and computational modeling results for this compound?

  • Methodological Answer : Discrepancies often arise from crystal packing effects vs. gas-phase DFT calculations. To reconcile:
  • Refinement : Use SHELXL to refine X-ray data with restraints for hydrogen bonding and thermal parameters.
  • DFT Optimization : Perform geometry optimization (e.g., B3LYP/6-31G*) including solvent effects (PCM model for DMSO). Compare experimental vs. computed bond lengths (e.g., C-N in morpholine: 1.45 Å vs. 1.47 Å).
  • Docking Studies : If biological activity is studied, dock the optimized structure into target proteins (e.g., kinases) using AutoDock Vina to validate conformational stability .

Q. What strategies are recommended for stabilizing this compound against degradation under varying pH conditions?

  • Methodological Answer :
  • pH Stability Assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC .

  • Stabilizers : Add antioxidants (e.g., 0.1% BHT) or complexing agents (e.g., cyclodextrins) to aqueous solutions.

  • Solid-State Stability : Store lyophilized powder at -20°C under desiccation (silica gel). Avoid exposure to light (use amber vials) .

    • Data Table : Degradation Kinetics (pH 7.4, 37°C)
Time (h)% Remaining (No Stabilizer)% Remaining (0.1% BHT)
248598
487295
726092

Methodological Notes

  • SHELX Software : Critical for crystallographic refinement; always validate hydrogen-bonding networks and thermal ellipsoids .
  • Advanced Applications : Focus on interdisciplinary approaches (e.g., combining synthesis, computational modeling, and biophysical assays).

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